

# Spectroscopic and Synthetic Profile of 2-Acetamido-5-methylthiazole: A Technical Overview

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## Compound of Interest

Compound Name: 2-Acetamido-5-methylthiazole

Cat. No.: B112850

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This technical guide is designed to provide an in-depth overview of the spectroscopic and synthetic aspects of **2-Acetamido-5-methylthiazole** (IUPAC name: N-(5-methyl-1,3-thiazol-2-yl)acetamide). Despite a thorough search of scientific literature and chemical databases, a complete set of experimentally-derived spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) accompanied by detailed experimental protocols for this specific compound is not readily available in published resources. The information that is accessible primarily pertains to its precursor, 2-Amino-5-methylthiazole, or other derivatives.

This guide will, therefore, present a generalized synthetic approach and predicted spectroscopic data based on the known characteristics of structurally similar compounds. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related thiazole derivatives.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Acetamido-5-methylthiazole**. These predictions are based on the analysis of its structural features and comparison with known data for analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data of **2-Acetamido-5-methylthiazole**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Number of Protons	Assignment
~11.5 - 12.0	Singlet (broad)	1H	-NH-
~7.2	Singlet	1H	Thiazole-H4
~2.4	Singlet	3H	Thiazole-CH <sub>3</sub>
~2.2	Singlet	3H	Acetyl-CH <sub>3</sub>
Solvent: DMSO-d <sub>6</sub>			

Table 2: Predicted <sup>13</sup>C NMR Spectral Data of **2-Acetamido-5-methylthiazole**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~168	C=O (amide)
~158	C2 (Thiazole)
~140	C4 (Thiazole)
~125	C5 (Thiazole)
~23	Acetyl-CH <sub>3</sub>
~12	Thiazole-CH <sub>3</sub>
Solvent: DMSO-d <sub>6</sub>	

Table 3: Predicted Key IR Absorption Bands for **2-Acetamido-5-methylthiazole**

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3250 - 3150	N-H stretch (amide)
~1680 - 1650	C=O stretch (amide I)
~1550 - 1520	N-H bend (amide II)
~1600, ~1480	C=N and C=C stretch (thiazole ring)

Table 4: Predicted Mass Spectrometry Data for **2-Acetamido-5-methylthiazole**

m/z	Assignment
156	[M] <sup>+</sup> (Molecular Ion)
114	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
99	[M - C <sub>2</sub> H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>
71	[C <sub>3</sub> H <sub>3</sub> N <sub>2</sub> S] <sup>+</sup>
Ionization Mode: Electron Ionization (EI)	

## Experimental Protocols

While specific experimental protocols for the spectroscopic analysis of **2-Acetamido-5-methylthiazole** are not available, the following are generalized methodologies typically employed for compounds of this nature.

### General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to <sup>1</sup>H NMR.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## General Protocol for Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

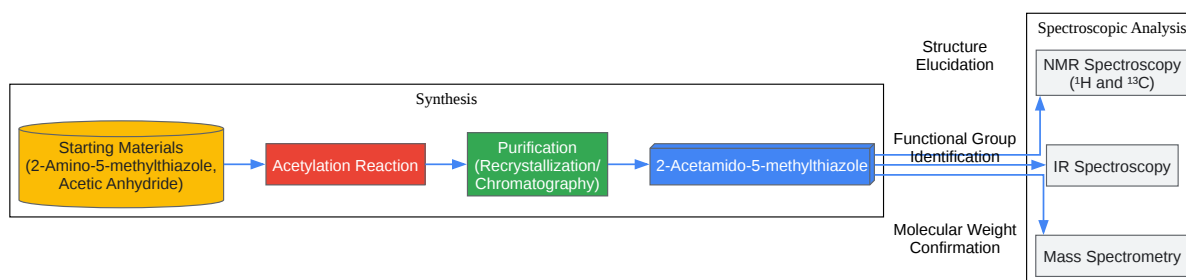
## General Protocol for Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, direct insertion or gas chromatography (GC-MS) can be used. For less stable compounds, techniques like electrospray ionization (ESI) from a solution may be employed.
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate the mass spectrum.
- **Data Analysis:** Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

# Visualizations

## Generalized Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a target compound like **2-Acetamido-5-methylthiazole**.



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A generalized workflow for the synthesis and spectroscopic characterization of **2-Acetamido-5-methylthiazole**.

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